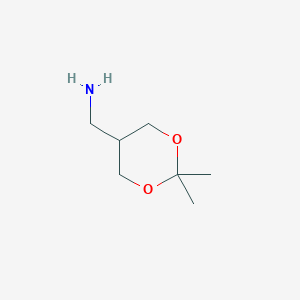

(2,2-Dimethyl-1,3-dioxan-5-yl)methanamine

Beschreibung

Contextual Significance of Substituted 1,3-Dioxane (B1201747) Frameworks in Organic Chemistry

The 1,3-dioxane framework is a cornerstone in modern organic chemistry due to its wide-ranging utility. thieme-connect.de These six-membered cyclic acetals are most frequently employed as protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.de Their stability under basic, reductive, and many oxidative conditions, coupled with their lability towards acid-catalyzed hydrolysis, makes them ideal for multi-step synthetic sequences. thieme-connect.deorganic-chemistry.org The formation of a 1,3-dioxane ring from a 1,3-diol locks the relative stereochemistry of the two hydroxyl groups, providing a rigid scaffold that can influence the stereochemical outcome of subsequent reactions on adjacent parts of the molecule.

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.deacs.org However, the presence of two oxygen atoms and shorter C-O bonds compared to C-C bonds results in more pronounced diaxial interactions. thieme-connect.de This conformational preference is a critical aspect of their chemistry, influencing reactivity and enabling their use as stereochemical probes. researchgate.netresearchgate.net

Beyond their role as protecting groups, substituted 1,3-dioxanes are integral components of numerous natural products and pharmacologically active molecules. thieme-connect.deresearchgate.net For instance, they are found in natural products like theopederin A and sesbanimide (B1206454) A. thieme-connect.de Furthermore, research has demonstrated that certain 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance in cancer cells, highlighting their potential in medicinal chemistry. researchgate.netnih.govresearchgate.net

Historical Development and Evolution of Aminomethyl-1,3-Dioxane Chemistry

The study of 1,3-dioxanes began with their application in carbohydrate chemistry, where they were used to protect hydroxyl groups. thieme-connect.de The synthesis of the basic 1,3-dioxane structure is typically achieved through the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. researchgate.netontosight.ai The introduction of functional groups, such as the aminomethyl group (-CH₂NH₂), onto the dioxane ring expanded the synthetic utility of this scaffold.

The synthesis of aminomethyl derivatives often involves multi-step sequences starting from a more readily available substituted dioxane. For example, a common precursor is 2,2-dimethyl-1,3-dioxan-5-one, which can undergo various transformations. researchgate.net Another approach involves the reduction of a corresponding nitro compound, such as the conversion of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (B3052870) to (5-amino-2,2-dimethyl- aaronchem.comsigmaaldrich.comdioxan-5-yl)-methanol, which provides a route to amino-substituted dioxanes. chemicalbook.com The synthesis of 2,2-dimethyl-5-amino-1,3-dioxane has been achieved by the catalytic reduction of 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) using palladium on carbon and ammonium (B1175870) formate. prepchem.com These amino-dioxanes can then be further modified to produce aminomethyl derivatives.

The development of synthetic routes to aminomethyl-1,3-dioxanes has been driven by their potential as chiral building blocks and as ligands in coordination chemistry. The primary amine offers a reactive handle for further functionalization, allowing for the construction of more complex molecular architectures, including pharmacologically relevant scaffolds. researchgate.net

Rationale and Scope for Comprehensive Academic Investigation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanamine

A comprehensive academic investigation into this compound is justified by its unique combination of structural features and the proven significance of its core components. The molecule merges the stereochemically rich and conformationally defined 1,3-dioxane ring with a synthetically versatile primary amine.

The key rationales for its study are:

As a Chiral Building Block: The 5-substituted 1,3-dioxane system can exist as cis and trans isomers. The aminomethyl group provides a point of attachment for creating complex chiral molecules. Understanding the stereoselective synthesis and reactions of this compound is crucial for its application in asymmetric synthesis. The rigid chair conformation allows for predictable control over the spatial orientation of substituents, which is highly valuable in designing molecules that interact with biological targets. nih.gov

Medicinal Chemistry Applications: The 1,3-dioxane scaffold is present in various bioactive compounds. researchgate.net The aminomethyl group is a common feature in many pharmaceuticals, often contributing to solubility and receptor binding. Therefore, this compound represents a valuable scaffold for the synthesis of new potential therapeutic agents. Its structural similarity to known NMDA receptor antagonists and σ₁ receptor antagonists containing the aminomethyl-dioxane motif suggests a promising area for pharmacological exploration. researchgate.net

Probing Conformational Effects: The interplay between the aminomethyl substituent at the C5 position and the gem-dimethyl group at the C2 position presents an interesting case for conformational analysis. researchgate.net Detailed studies using techniques like NMR spectroscopy can provide fundamental insights into the stereoelectronic effects that govern the conformational preferences of substituted six-membered rings. researchgate.net

The scope of investigation should therefore encompass the development of efficient and stereoselective synthetic routes, a thorough exploration of its reactivity, detailed conformational analysis, and its use as a scaffold in the synthesis of novel compounds for biological evaluation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,2-dimethyl-1,3-dioxan-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYYPPCHMKLTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52774-72-8 | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 2,2 Dimethyl 1,3 Dioxan 5 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary aminomethyl group (-CH₂NH₂) is a key center of reactivity in (2,2-Dimethyl-1,3-dioxan-5-yl)methanamine. Its nucleophilic nature allows it to engage in numerous classical amine reactions, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The primary amine of this compound reacts with acylating agents, such as acyl chlorides or anhydrides, to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are fundamental in synthetic chemistry for introducing acyl or sulfonyl groups, which can alter the chemical and physical properties of the parent amine.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent Class | Specific Reagent | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl chloride | N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acetamide |

| Acid Anhydride | Acetic anhydride | N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)benzenesulfonamide |

Alkylation and Reductive Alkylation to Secondary and Tertiary Amines

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides to form secondary and tertiary amines. However, direct alkylation often leads to a mixture of products due to overalkylation. nih.gov

A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. rsc.orgmdpi.com This process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165), sodium triacetoxyborohydride, or catalytic hydrogenation. This method offers high selectivity and is a cornerstone of amine synthesis. rsc.org

Table 2: Comparison of Alkylation Methods

| Method | Reagents | Product(s) | Selectivity |

|---|---|---|---|

| Direct Alkylation | Methyl iodide | Mixture of secondary, tertiary amines, and quaternary ammonium (B1175870) salt | Low |

| Reductive Alkylation | Formaldehyde, Sodium triacetoxyborohydride | N,N-dimethyl-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)amine | High |

| Reductive Alkylation | Acetone (B3395972), Sodium borohydride | N-isopropyl-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)amine | High |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg The reaction of this compound with a carbonyl compound proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. This reaction is typically reversible and often catalyzed by acid. The formation of Schiff bases is a versatile transformation used in the synthesis of various organic compounds and ligands for metal complexes. nih.govresearchgate.net

For instance, reacting the amine with 2-thiophenealdehyde in refluxing ethanol (B145695) would yield the corresponding N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)-1-(thiophen-2-yl)methanimine. nih.govresearchgate.net

Formation of Heterocyclic Rings via Amine Cyclization

The primary amine functionality serves as a key nucleophile in the construction of nitrogen-containing heterocyclic rings. By reacting this compound with appropriate bifunctional electrophiles, a variety of heterocyclic systems can be synthesized. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyridines or dihydropyridines. These cyclization reactions are powerful tools in organic synthesis for creating complex molecular architectures from relatively simple starting materials. researchgate.netnih.gov

Stability and Reactivity of the 1,3-Dioxane (B1201747) Ring System

The 2,2-dimethyl-1,3-dioxane (B13969650) moiety is a cyclic acetal (B89532), specifically an acetonide, formed from a 1,3-diol and acetone. This group primarily serves as a protecting group in organic synthesis. thieme-connect.deutsouthwestern.edu

Hydrolytic Stability and Acid-Catalyzed Cleavage of the Acetal

The 1,3-dioxane ring is generally stable under neutral, basic, and many oxidative and reductive conditions, making it an effective protecting group for 1,3-diols. thieme-connect.deorganic-chemistry.org However, it is labile to acid. organic-chemistry.orgsciencemadness.org In the presence of aqueous acid (e.g., dilute HCl or H₂SO₄) or a Lewis acid in a wet solvent, the acetal undergoes hydrolysis to regenerate the parent 1,3-diol and acetone. organic-chemistry.org The mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a stabilized carbocation, which is then attacked by water. This susceptibility to acid-catalyzed cleavage allows for the selective deprotection of the diol when required during a synthetic sequence. organic-chemistry.org Studies have shown that six-membered 1,3-dioxane rings are generally more stable towards hydrolysis than their five-membered 1,3-dioxolane (B20135) counterparts. utsouthwestern.edu

Table 3: Stability of the 1,3-Dioxane Ring

| Condition | Stability | Outcome |

|---|---|---|

| Strong Base (e.g., NaOH) | Stable | No reaction |

| Nucleophiles (e.g., Grignard reagents) | Stable | No reaction |

| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | No reaction |

| Aqueous Acid (e.g., dil. HCl) | Labile | Cleavage to 2-(aminomethyl)propane-1,3-diol (B3143514) and acetone |

Ring-Opening Reactions and Rearrangements

The 1,3-dioxane ring in this compound is a cyclic acetal, which is generally stable under neutral and basic conditions. thieme-connect.de However, like other acetals, it is susceptible to cleavage under acidic conditions. organic-chemistry.org The presence of the aminomethyl group can influence the reactivity of the dioxane ring, particularly in the context of acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst and water, the 1,3-dioxane ring can undergo hydrolysis to yield 2-amino-1,3-propanediol (B45262) and acetone. The reaction proceeds through protonation of one of the dioxane oxygen atoms, followed by ring opening to form a carbocation intermediate. Subsequent attack by water and elimination of acetone leads to the final diol product. The aminomethyl group can be protonated under acidic conditions, which may affect the rate of hydrolysis.

The general mechanism for the acid-catalyzed hydrolysis of an acetal involves the following steps:

Protonation of an oxygen atom of the acetal. chemistrysteps.com

Cleavage of a carbon-oxygen bond to form a carbocation and an alcohol. chemistrysteps.com

Nucleophilic attack of water on the carbocation. chemistrysteps.com

Deprotonation to form a hemiacetal. libretexts.org

Protonation of the second alkoxy group. chemistrysteps.com

Elimination of the second alcohol molecule to form a protonated carbonyl group. chemistrysteps.com

Deprotonation to yield the final carbonyl compound. chemistrysteps.com

Potential Rearrangements:

Rearrangements involving the this compound scaffold are not widely documented in the literature. However, under certain reaction conditions, particularly those involving strong acids or high temperatures, rearrangements of the dioxane ring or side chain could potentially occur. The stability of the 2,2-dimethyl-1,3-dioxane system generally makes such rearrangements unfavorable under standard synthetic conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has emerged as a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.org this compound, as a primary amine, is a suitable candidate for such transformations.

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination of the desired arylamine, regenerating the Pd(0) catalyst. libretexts.org

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. For sterically hindered amines, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. wikipedia.org

While no specific examples of Buchwald-Hartwig amination using this compound are reported, its application can be predicted based on the extensive scope of this reaction with other primary amines. The reaction would provide a direct route to N-aryl derivatives of this compound, which are valuable intermediates in medicinal chemistry and materials science.

Below is a table illustrating the potential scope of the Buchwald-Hartwig amination with this compound and various aryl halides.

| Aryl Halide | Product | Potential Catalyst System |

| 4-Bromotoluene | N-(4-methylphenyl)- this compound | Pd₂(dba)₃ / XPhos |

| 2-Chloropyridine | N-(pyridin-2-yl)- this compound | Pd(OAc)₂ / RuPhos |

| 1-Iodonaphthalene | N-(naphthalen-1-yl)- this compound | Pd₂(dba)₃ / tBuXPhos |

This table represents hypothetical examples based on established methodologies for Buchwald-Hartwig amination.

Derivatization Strategies for Complex Chemical Architectures

The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the construction of more complex chemical structures. Common derivatization strategies include N-acylation, N-alkylation, and Schiff base formation.

N-Acylation:

The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or activated esters readily forms the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a robust and high-yielding transformation that can be used to introduce a wide range of functional groups.

N-Alkylation:

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, reductive amination provides a more controlled method for the synthesis of secondary amines. This involves the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Schiff Base Formation:

The condensation of this compound with aldehydes or ketones under dehydrating conditions yields the corresponding imines, also known as Schiff bases. nih.gov This reaction is reversible and is often used to form ligands for metal complexes or as intermediates in other transformations. For example, a similar compound, ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanamine, has been used to synthesize Schiff-base ligands. nih.gov

The following table summarizes some common derivatization reactions of this compound.

| Reaction Type | Reagent | Product |

| N-Acylation | Acetyl chloride | N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acetamide |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-(2,2-dimethyl-1,3-dioxan-5-yl)methanamine |

| Schiff Base Formation | Salicylaldehyde | 2-(((2,2-dimethyl-1,3-dioxan-5-yl)methylimino)methyl)phenol |

This table provides illustrative examples of derivatization reactions.

Applications As a Versatile Chemical Building Block

Role in the Construction of Advanced Organic Scaffolds

The strategic placement of a reactive amine and a latent diol within a single, chiral molecule allows for the systematic construction of complex organic frameworks. The dioxane ring acts as a stable protecting group for the diol, enabling selective reactions at the primary amine. Subsequent deprotection under acidic conditions unmasks the hydroxyl groups, providing further handles for elaboration.

The amine functionality of (2,2-Dimethyl-1,3-dioxan-5-yl)methanamine is a key feature that facilitates its use in the synthesis of various nitrogen-containing heterocycles. The parent compound, serinol (2-amino-1,3-propanediol), readily undergoes condensation reactions with aldehydes and ketones to regioselectively form heterocyclic structures like imines and 1,3-oxazolidines. researchgate.net This reactivity highlights the potential of its protected form to serve as a precursor in similar cyclocondensation reactions. researchgate.net

Furthermore, derivatives of the 1,3-dioxane (B1201747) scaffold have been successfully employed in the synthesis of other important heterocyclic systems. For instance, a closely related compound, (4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a key building block in a Paal-Knorr synthesis to produce polysubstituted pyrroles. acs.orgmdpi.com In a different synthetic approach, 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which share the core dioxane structure, are established intermediates that undergo thermolysis to form 4(1H)-quinolone derivatives, a significant scaffold in medicinal chemistry. researchgate.net These examples underscore the utility of the aminodioxane motif in constructing a diverse array of heterocyclic frameworks. researchgate.netresearchgate.net

| Precursor Type | Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Serinol (deprotected core) | Aldehydes/Ketones | 1,3-Oxazolidines | researchgate.net |

| Dioxane-acetate derivative | Diketone | Pyrrole | acs.orgmdpi.com |

| Dioxane-dione derivative | Thermolysis | 4(1H)-Quinolone | researchgate.net |

The structure of this compound is fundamentally that of a protected amino diol. This makes it an ideal starting material for the synthesis of complex, polyfunctionalized aliphatic molecules. The parent compound, serinol, is a recognized intermediate in the production of significant pharmaceuticals. researchgate.netnih.gov For example, it is a precursor in the synthesis of the antibiotic chloramphenicol and the multiple sclerosis drug fingolimod. nih.gov

The synthetic value of this building block lies in the orthogonal reactivity of its functional groups. The amine can undergo a variety of transformations, such as acylation, alkylation, or sulfonylation, while the diol remains protected as the acetonide. Subsequent removal of the acetonide group reveals the 1,3-diol, which can then participate in further reactions like esterification or etherification. This stepwise approach allows for the controlled introduction of multiple functional groups onto a chiral aliphatic backbone, making it a valuable tool in medicinal chemistry and natural product synthesis.

Contributions to Asymmetric Synthesis and Chiral Reagent Development

The chirality inherited from its parent amino acid makes this compound a valuable component in the field of asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Chiral ligands are crucial components of organometallic catalysts used in asymmetric reactions. Hybrid P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have proven particularly effective. nih.govmdpi.com The serinol backbone is an excellent scaffold for such ligands. For instance, N-O and N-P oxazoline ligands have been synthesized from (S)-Serine derivatives. researchgate.net In a representative synthesis, a serine-derived hydroxymethyloxazoline is converted to its mesylate, which is then displaced by a phosphide to yield a chiral phosphinite-oxazoline (PHOX-type) N-P ligand. researchgate.net These ligands have demonstrated high enantioselectivity in palladium-catalyzed allylic alkylation reactions, achieving up to 96% enantiomeric excess (ee). researchgate.net The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific transformations. researchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. rsc.org Chiral amino alcohols are frequently used for this purpose. researchgate.net Typically, the auxiliary is attached to a prochiral substrate, such as a carboxylic acid, to form an amide. The inherent chirality of the auxiliary then shields one face of the resulting enolate, directing incoming electrophiles to the opposite face in subsequent alkylation reactions. rsc.orgharvard.edu

While specific literature detailing the use of this compound as a chiral auxiliary is not prominent, its structural features—a chiral amino alcohol derivative—make it a strong candidate for such applications. For example, isoserine derivatives have been used as effective chiral auxiliaries in diastereoselective alkylations to produce chiral β-amino acids. researchgate.net This demonstrates the principle that the chiral framework of amino diol derivatives can effectively control stereochemistry in asymmetric transformations.

Utilization in Polymer Chemistry and Material Science

The bifunctional nature of the serinol core makes it a valuable monomer for the synthesis of functional polymers. The presence of both amine and hydroxyl groups allows for its incorporation into a variety of polymer backbones, including polyesters, polycarbonates, and polyurethanes, imparting specific properties such as chirality and biodegradability.

A library of sixteen distinct serinol-derived polyesters has been prepared by polymerizing four different N-substituted serinol-diol monomers with four different commercially available diacids. nih.gov This work demonstrates the facility with which the serinol backbone can be used to generate a diverse range of polyester materials with tunable properties. nih.gov Additionally, light-responsive polycarbonates and polyesters have been synthesized through the polycondensation of o-nitrobenzyl-protected serinol. acs.org These materials can be rapidly decomposed into smaller molecules upon exposure to UV light, making them suitable for applications such as controllable drug delivery systems. acs.org

In the field of polyurethanes, aminoalcohols like 2-amino-2-ethyl-1,3-propanediol, a serinol derivative, are used to tune the properties of the resulting polymer network. amazonaws.com The amine and hydroxyl groups can react with isocyanates to form urea and urethane linkages, respectively, influencing the polymerization kinetics and the final material properties. mdpi.comamazonaws.comnih.gov

| Polymer Class | Serinol Derivative Used | Key Feature/Application | Reference |

|---|---|---|---|

| Polyesters | N-substituted serinol-diols | Creation of a diverse library of biomedical polyesters | nih.gov |

| Polycarbonates/Polyesters | o-Nitrobenzyl-protected serinol | Light-responsive materials for triggered degradation | acs.org |

| Polyurethanes | 2-Amino-2-ethyl-1,3-propanediol | Property modification and network formation | amazonaws.com |

Despite a comprehensive search of scientific literature, specific applications of This compound as a versatile chemical building block in the fields of supramolecular chemistry and host-guest systems have not been prominently documented. The existing body of research primarily focuses on the synthesis and biological activities of various 1,3-dioxane derivatives, rather than their explicit use in the construction of complex, non-covalently bonded molecular architectures.

The inherent structural features of this compound, which include a primary amine group for hydrogen bonding and potential covalent modification, and a rigid 1,3-dioxane ring that can act as a stereochemically defined scaffold, theoretically suggest its potential as a valuable component in supramolecular chemistry. The amine functionality could serve as a hydrogen bond donor, participating in the self-assembly of larger structures or acting as a recognition site for anionic guest species. The dioxane ring, with its defined chair-like conformation, could impart pre-organization to a macrocyclic or cage-like host structure, a critical factor for achieving high binding affinities and selectivities in host-guest complexation.

However, detailed research findings, including the synthesis of specific host molecules derived from this compound, their binding studies with various guest molecules, and quantitative data such as association constants or thermodynamic parameters of complexation, are not available in the reviewed literature. Consequently, data tables illustrating such interactions cannot be generated at this time.

While the broader class of amine-containing macrocycles and host-guest systems is a rich and expansive area of chemical research, the specific contribution of this compound to this field remains to be explored and reported. Future research may yet uncover its utility in creating novel supramolecular systems with applications in areas such as molecular recognition, sensing, or materials science.

Computational and Theoretical Investigations of 2,2 Dimethyl 1,3 Dioxan 5 Yl Methanamine

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring and its Substituents

The stereochemical behavior of (2,2-Dimethyl-1,3-dioxan-5-yl)methanamine is largely dictated by the conformational preferences of its 1,3-dioxane ring. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org However, the presence of two oxygen atoms and substituents introduces unique stereoelectronic effects that influence the ring's geometry and the orientation of its appendages.

The 2,2-dimethyl substitution anchors the ring, but the critical conformational equilibrium involves the 5-(methanamine) substituent, which can occupy either an axial or an equatorial position. In monosubstituted cyclohexanes, larger groups generally prefer the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.orgyoutube.com For a 5-substituted 1,3-dioxane, the situation is more complex due to the shorter C-O bond lengths compared to C-C bonds and the presence of oxygen lone pairs. thieme-connect.de

The preference for the equatorial versus axial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy between the two conformers. masterorganicchemistry.com For the methanamine group, both steric bulk and potential intramolecular interactions must be considered. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance. However, the axial conformer could be stabilized by intramolecular hydrogen bonding between the amine protons and the ring's oxygen atoms, particularly in non-polar environments.

Computational studies on related 5-substituted 1,3-dioxanes have shown that the energy difference between axial and equatorial conformers is often small and can be solvent-dependent. thieme-connect.deresearchgate.net For this compound, high-level quantum chemical calculations would be necessary to precisely determine the relative energies of the axial and equatorial conformers and the rotational barrier for the aminomethyl group.

| Conformer | Key Feature | Expected Relative Stability | Potential Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Equatorial | Methanamine group is in the plane of the ring. | Generally more stable | Minimized 1,3-diaxial steric interactions. |

| Axial | Methanamine group is perpendicular to the plane of the ring. | Generally less stable | Potential for intramolecular hydrogen bonding with ring oxygens; increased steric strain. |

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential.

A typical DFT study would involve geometry optimization of the molecule's conformers using a functional such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-31G(d) or larger. nih.gov Subsequent calculations can then determine key electronic properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group due to its lone pair of electrons, making this site a likely center for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, a negative potential would be expected around the nitrogen and oxygen atoms, while the amine and aliphatic hydrogens would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hydrogen bonding and hyperconjugation. This analysis can quantify the charge on each atom and the stabilization energies associated with electron delocalization, further refining the understanding of the molecule's electronic landscape.

| Property | Equatorial Conformer (Predicted Value) | Axial Conformer (Predicted Value) | Interpretation |

|---|---|---|---|

| EHOMO (eV) | -6.5 | -6.4 | Indicates electron-donating capability, primarily from the amine group. |

| ELUMO (eV) | 1.2 | 1.3 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 7.7 | 7.7 | Suggests high kinetic stability. |

| Dipole Moment (Debye) | 1.8 | 2.1 | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing a dynamic picture of its conformational flexibility and its interactions with surrounding molecules, such as solvents. These simulations solve Newton's equations of motion for a system of atoms, using a force field (like CHARMM, AMBER, or OPLS) to describe the inter- and intramolecular forces. acs.org

An MD simulation of this compound, for instance in a water box, would reveal the nature of its solvation shell. The primary amine group is capable of acting as both a hydrogen bond donor (through its N-H bonds) and an acceptor (through the nitrogen's lone pair). youtube.com The ether-like oxygen atoms of the dioxane ring can also act as hydrogen bond acceptors.

By analyzing the radial distribution functions (RDFs) from the simulation trajectory, one can determine the average distance and coordination number of solvent molecules around specific sites on the solute. For example, the RDF for water's oxygen atoms around the amine's hydrogen atoms would quantify the extent and strength of hydrogen bonding. researchgate.net These simulations can also explore the conformational landscape by observing transitions between different chair and twist-boat forms of the dioxane ring, although such events may require enhanced sampling techniques to observe on typical simulation timescales.

The insights from MD simulations are crucial for understanding how the molecule behaves in a condensed phase, which is essential for predicting its physical properties and biological interactions.

Prediction of Spectroscopic Parameters and Conformational Energies

Computational chemistry is a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in the interpretation of experimental spectra and can be used to determine the relative populations of different conformers.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can be converted into chemical shifts. mdpi.com By calculating the expected ¹H and ¹³C NMR spectra for both the axial and equatorial conformers of this compound, a weighted average can be compared to the experimental spectrum. This comparison allows for the determination of the equilibrium constant between the conformers and, consequently, their free energy difference (A-value).

The predicted chemical shifts for the axial and equatorial conformers are expected to differ, particularly for the protons on the dioxane ring (H4, H5, and H6) and the aminomethyl group. For instance, the axial proton at C5 in the equatorial conformer would likely resonate at a different frequency than the equatorial proton at C5 in the axial conformer due to different anisotropic effects.

| Proton | Equatorial Conformer (Predicted δ) | Axial Conformer (Predicted δ) |

|---|---|---|

| H5 (ring methine) | 2.10 | 2.35 |

| H4/H6 (axial) | 3.60 | 3.80 |

| H4/H6 (equatorial) | 4.10 | 3.95 |

| CH₂ (aminomethyl) | 2.75 | 2.90 |

| CH₃ (gem-dimethyl) | 1.35, 1.45 | 1.38, 1.42 |

By correlating these detailed computational predictions with experimental results, a comprehensive understanding of the structural, electronic, and dynamic properties of this compound can be achieved.

Advanced Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For (2,2-Dimethyl-1,3-dioxan-5-yl)methanamine (C7H15NO2), HRMS provides an exact mass that confirms its elemental makeup, distinguishing it from any potential isomers.

The technique is crucial for verifying the successful synthesis of the target compound and for identifying components in complex mixtures. The predicted monoisotopic mass is 145.11028 Da. uni.lu Analysis of various adducts formed in the spectrometer, such as protonated ([M+H]+) or sodiated ([M+Na]+) molecules, further corroborates the molecular weight. uni.lu

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]+ | 146.11756 | 131.1 |

| [M+Na]+ | 168.09950 | 137.4 |

| [M+K]+ | 184.07344 | 139.3 |

| [M+NH4]+ | 163.14410 | 151.5 |

Data sourced from predicted values. uni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular puzzle.

Two-dimensional (2D) NMR techniques reveal correlations between different nuclei, providing definitive evidence for the compound's covalent framework and spatial arrangement. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the proton on C5 and the adjacent protons on C4 and C6, as well as between the C5 proton and the protons on the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the known assignment of the attached proton's signal in the ¹H NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is invaluable for determining stereochemistry, such as the relative orientation of substituents on the dioxane ring. For example, NOESY could distinguish between cis and trans isomers by showing correlations between protons on the same face of the ring.

| 2D NMR Experiment | Information Provided | Expected Key Correlations for this compound |

|---|---|---|

| COSY | ¹H-¹H coupling (2-3 bonds) | H5 ↔ H4/H6; H5 ↔ CH₂-NH₂ |

| HSQC | Direct ¹H-¹³C correlation (1 bond) | H-C pairs for C4, C5, C6, methyl carbons, and aminomethyl carbon |

| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | CH₃ protons ↔ C2; CH₂-NH₂ protons ↔ C5; H4/H6 ↔ C5 |

| NOESY | ¹H-¹H spatial proximity | Axial vs. equatorial proton correlations, determining ring conformation and substituent orientation |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound that form suitable single crystals, X-ray analysis can definitively establish the solid-state conformation of the 1,3-dioxane (B1201747) ring, which typically adopts a chair or half-boat conformation. researchgate.netdoi.org It also reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov

Below is a table summarizing typical crystallographic data obtained for related 1,3-dioxane structures, illustrating the type of information generated.

| Parameter | Example Value for a Dioxane Derivative nih.gov | Example Value for another Dioxane Derivative doi.org |

|---|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₄ | C₁₇H₁₅NO₄ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 5.204 | 7.4696 |

| b (Å) | 11.239 | 8.0805 |

| c (Å) | 12.209 | 12.1240 |

| α (°) | 85.51 | 98.601 |

| β (°) | 82.30 | 96.428 |

| γ (°) | 84.54 | 92.198 |

Data from related but different molecular structures to illustrate the technique's output. doi.orgnih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby ensuring sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds. A sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. Each separated component is then analyzed by a mass spectrometer. jmchemsci.com GC-MS is used to assess the purity of a this compound sample and to identify any volatile impurities. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): The C5 carbon of this compound is a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images (enantiomers). Chiral HPLC is a specialized form of liquid chromatography that uses a chiral stationary phase (CSP) to separate these enantiomers. nih.govsigmaaldrich.com This is crucial for studying the properties of each individual enantiomer and for determining the enantiomeric excess (ee) or purity of a chiral sample. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the types of bonds and the atoms they connect.

For this compound, IR and Raman spectra would display characteristic peaks corresponding to the vibrations of its key functional groups. This allows for rapid confirmation of the presence of the amine and dioxane moieties in the structure.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |

| Amine (N-H) | Bending | 1590 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Acetal (B89532) (C-O) | Stretching | 1050 - 1150 (strong, characteristic bands) |

Future Perspectives and Emerging Research Directions for 2,2 Dimethyl 1,3 Dioxan 5 Yl Methanamine

The landscape of chemical synthesis and drug discovery is rapidly evolving, driven by the need for greater efficiency, sustainability, and precision. For a versatile building block like (2,2-Dimethyl-1,3-dioxan-5-yl)methanamine, future research is poised to unlock new potential through innovative methodologies. Key areas of advancement include the development of greener synthetic processes, the exploration of novel chemical transformations, the adoption of advanced manufacturing technologies like flow chemistry, and the integration of computational tools for predictive design. These emerging directions promise to enhance the utility of this compound, enabling the creation of novel and complex molecules with greater control and a reduced environmental footprint.

Q & A

Q. What are the standard synthetic routes for (2,2-dimethyl-1,3-dioxan-5-yl)methanamine, and how are reaction yields optimized?

The compound is synthesized via nucleophilic substitution of (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate with amines like methylamine or benzylamine. Key steps include:

- Reaction conditions : Heating at 75–80°C in DMSO or neat benzylamine for 16 hours .

- Purification : Column chromatography (e.g., CHCl/MeOH gradients) or solvent washing (CHCl/HO) .

- Yield optimization : Excess amine (e.g., benzylamine at 12× molar ratio) improves substitution efficiency, achieving yields up to 85% .

Q. How is structural characterization of this compound performed?

- NMR spectroscopy : H and C NMR confirm the dioxane ring (δ 3.6–3.9 ppm for O–CH, δ 1.3 ppm for CH groups) and methanamine chain (δ 2.5–2.8 ppm for N–CH) .

- Mass spectrometry : ESI-HRMS (e.g., m/z 267.1449 [MH]) verifies molecular weight and purity .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block for:

- Heterocyclic systems : E.g., coupling with 9-deazahypoxanthine to form pyrrolo[3,2-d]pyrimidin-4-one derivatives under acidic conditions (95°C, 16 h) .

- Pharmaceutical intermediates : Functionalization via reductive amination or cross-coupling reactions .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for derivatives of this compound?

- Variables : Temperature, solvent (DMSO vs. dioxane), and amine stoichiometry .

- Statistical tools : Use software like Statgraphics Centurion for randomized matrix designs to eliminate covariate interference .

- Case study : Benzylamine reactions achieve higher yields at 80°C vs. methylamine at 75°C due to reduced steric hindrance .

Q. What mechanistic insights explain substituent effects on reaction outcomes?

- Steric vs. electronic effects : Bulky amines (e.g., benzylamine) reduce byproduct formation compared to smaller amines (methylamine) .

- Acid catalysis : Acetic acid promotes imine formation in heterocyclic syntheses by protonating intermediates .

Q. How do crystallographic techniques resolve structural ambiguities in derivatives?

- SHELX refinement : Monoclinic crystal systems (space group P2) with C–H···O/S interactions are analyzed using SHELXL for small-molecule refinement .

- Data collection : MoKα radiation (λ = 0.71073 Å) and FTIR (e.g., DRIFT spectra) validate hydrogen-bonding networks .

Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?

- Acid sensitivity : The dioxane ring hydrolyzes in strong HCl (e.g., during deprotection), requiring controlled reaction times (<30 min) .

- Base stability : Neutral pH in purification (NH/MeOH) preserves the methanamine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.